2-(3,5-Dimethylphenyl)butanoic acid

Catalog No.
S13579892
CAS No.
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Dimethylphenyl)butanoic acid

Product Name

2-(3,5-Dimethylphenyl)butanoic acid

IUPAC Name

2-(3,5-dimethylphenyl)butanoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-4-11(12(13)14)10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)

InChI Key

XVFCGVOTVZGMBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)C(=O)O

2-(3,5-Dimethylphenyl)butanoic acid is an organic compound characterized by the molecular formula C12H16O2C_{12}H_{16}O_{2}. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,5-dimethylphenyl group. This compound is recognized for its unique structure, which influences its chemical behavior and biological activity. The presence of the dimethylphenyl group enhances its lipophilicity and may affect its interactions with biological targets, making it a compound of interest in both synthetic and medicinal chemistry .

, including:

  • Oxidation: This reaction can lead to the formation of 3,5-dimethylbenzoyl butanoic acid.
  • Reduction: The compound can be reduced to yield 2-(3,5-dimethylphenyl)butanol.
  • Substitution: Halogenated derivatives such as 2-(3,5-dimethyl-4-bromophenyl)butanoic acid can be formed through substitution reactions.

These reactions are significant for the synthesis of related compounds and for exploring the reactivity of this specific structure.

Research indicates that 2-(3,5-Dimethylphenyl)butanoic acid may possess various biological activities. It has been investigated for its potential anti-inflammatory and analgesic properties. The compound may interact with specific enzymes or receptors, modulating biochemical pathways involved in inflammation and pain perception. Understanding its mechanism of action requires detailed studies on its binding affinities and interactions with target proteins .

The synthesis of 2-(3,5-Dimethylphenyl)butanoic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: A common approach involves the acylation of 3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically occurs under anhydrous conditions and requires refluxing in a solvent such as dichloromethane.
  • Industrial Production: On an industrial scale, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure .

2-(3,5-Dimethylphenyl)butanoic acid has several notable applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is explored for its biological activity and interactions with enzymes.
  • Medicine: Investigated for potential therapeutic properties, particularly in treating inflammatory conditions.
  • Industry: Used in producing specialty chemicals and materials .

Studies on the interactions of 2-(3,5-Dimethylphenyl)butanoic acid with various biological targets are crucial for understanding its pharmacological potential. The compound's ability to modulate enzyme activity or receptor function could lead to valuable insights into new therapeutic strategies. Detailed binding studies and kinetic analyses are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(3,5-Dimethylphenyl)butanoic acid:

  • 2-(3,5-Dimethylphenyl)propanoic acid
  • 2-(3,5-Dimethylphenyl)pentanoic acid
  • 2-(3,5-Dimethylphenyl)hexanoic acid

Comparison

The uniqueness of 2-(3,5-Dimethylphenyl)butanoic acid lies in the specific positioning of the dimethylphenyl group along with the length of the carbon chain. These structural differences influence its reactivity, solubility, and biological activity compared to its analogs. For instance:

  • Reactivity: The butanoic chain provides distinct reactivity patterns compared to shorter or longer carbon chains.
  • Biological Activity: The specific arrangement of substituents can lead to varying degrees of interaction with biological targets.

This uniqueness makes 2-(3,5-Dimethylphenyl)butanoic acid particularly interesting for targeted applications in medicinal chemistry and organic synthesis.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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